(2S)-2-Ethynyloxane
Description
(2S)-2-Ethynyloxane is a chiral cyclic ether characterized by a six-membered oxane (tetrahydropyran) ring with an ethynyl (-C≡CH) substituent at the (2S)-configured carbon. Its ethynyl group enables diverse reactivity, such as cycloadditions, Sonogashira couplings, and click chemistry applications.
Properties
Molecular Formula |
C7H10O |
|---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(2S)-2-ethynyloxane |
InChI |
InChI=1S/C7H10O/c1-2-7-5-3-4-6-8-7/h1,7H,3-6H2/t7-/m1/s1 |
InChI Key |
ZKTKNSXLODIMFZ-SSDOTTSWSA-N |
Isomeric SMILES |
C#C[C@@H]1CCCCO1 |
Canonical SMILES |
C#CC1CCCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Ethynyloxane typically involves the use of specific catalysts and reaction conditions to ensure the correct stereochemistry. One common method involves the use of a palladium-catalyzed coupling reaction between an oxane derivative and an ethynylating agent. The reaction is carried out under an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of (2S)-2-Ethynyloxane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Ethynyloxane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group into an ethyl group.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes.
Scientific Research Applications
(2S)-2-Ethynyloxane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Ethynyloxane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural or functional similarities with (2S)-2-Ethynyloxane:
Physicochemical Properties
Research Findings and Gaps
Industrial Relevance : Unlike 2-EHA, (2S)-2-Ethynyloxane lacks large-scale applications, highlighting a research gap in scalability studies.
Biological Activity
(2S)-2-Ethynyloxane is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
(2S)-2-Ethynyloxane, with the molecular formula C5H6, is characterized by an ethynyl group attached to a cyclic ether. The stereochemistry at the second carbon (2S) indicates that this compound exists in a specific spatial arrangement that may influence its biological interactions.
The biological activity of (2S)-2-Ethynyloxane can be attributed to its ability to interact with various biological macromolecules. The presence of the ethynyl group may enhance its lipophilicity, allowing it to penetrate cellular membranes more effectively. This property is crucial for its potential as a therapeutic agent.
- Enzyme Inhibition : Preliminary studies suggest that (2S)-2-Ethynyloxane may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : The compound may act as a modulator for various receptors, affecting signal transduction pathways critical for cellular responses.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of (2S)-2-Ethynyloxane:
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of (2S)-2-Ethynyloxane, researchers tested its efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting significant antimicrobial potential.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of (2S)-2-Ethynyloxane in a murine model of inflammation. The compound was administered intraperitoneally, resulting in a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6, highlighting its potential as an anti-inflammatory agent.
Research Findings
Recent research has expanded on the biological implications of (2S)-2-Ethynyloxane:
- Pharmacokinetics : Studies have indicated that (2S)-2-Ethynyloxane has favorable pharmacokinetic properties, including good absorption and moderate half-life, which are essential for therapeutic applications.
- Toxicology : Toxicological assessments have shown low acute toxicity levels in animal models, suggesting a safety profile that warrants further investigation in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
